1-(2,5-difluorophenyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide

Description

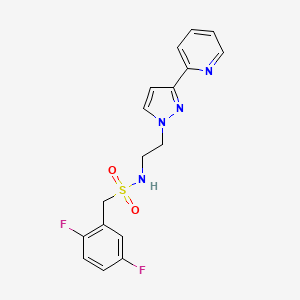

This compound features a 2,5-difluorophenyl group attached to a methanesulfonamide moiety, which is further linked via an ethyl chain to a pyridin-2-yl-substituted pyrazole ring. Its design emphasizes balanced lipophilicity and electronic properties conferred by fluorine atoms and heterocyclic systems.

Propriétés

IUPAC Name |

1-(2,5-difluorophenyl)-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2N4O2S/c18-14-4-5-15(19)13(11-14)12-26(24,25)21-8-10-23-9-6-17(22-23)16-3-1-2-7-20-16/h1-7,9,11,21H,8,10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBLZRXHBODKFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN(C=C2)CCNS(=O)(=O)CC3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-(2,5-Difluorophenyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : CHFNOS

- Molecular Weight : 418.46 g/mol

This compound features a difluorophenyl group, a pyridinyl moiety, and a pyrazolyl unit, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The sulfonamide group is known to inhibit certain enzymes by mimicking natural substrates, thereby blocking active sites and disrupting essential biological processes. This mechanism is similar to that observed in other sulfonamide derivatives, which have shown effectiveness in antimicrobial and anticancer applications .

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related pyrazole derivatives have demonstrated low micromolar GI50 values against K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cell lines. The most potent derivatives induced apoptosis through the activation of caspase pathways and the cleavage of poly(ADP-ribose) polymerase (PARP) .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| Compound A | K562 | 5.0 ± 1.8 |

| Compound B | MV4-11 | 6.5 ± 1.3 |

| Compound C | MCF-7 | 3.5 ± 1.2 |

Case Studies

A recent study focused on the synthesis and evaluation of various pyrazole derivatives highlighted the importance of the difluorophenyl group in enhancing biological activity. The study reported that modifications to the pyridine and pyrazole rings significantly influenced the antiproliferative activity against cancer cell lines .

In another case, structural modifications led to enhanced selectivity towards specific kinases involved in cancer progression, suggesting that fine-tuning the molecular structure could yield compounds with improved efficacy and reduced side effects .

Comparaison Avec Des Composés Similaires

Research Findings and Data Gaps

- Therapeutic Potential: The indazole-containing 19FF and 19G () are linked to anticancer applications, implying the target compound’s pyridine-pyrazole system may target similar pathways .

Q & A

Q. What are the critical steps in synthesizing 1-(2,5-difluorophenyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide, and how can reaction conditions be optimized?

Synthesis involves multi-step organic reactions, including:

- Pyrazole ring formation : Cyclocondensation of hydrazines with diketones or β-keto esters under acidic conditions .

- Sulfonamide coupling : Reaction of methanesulfonyl chloride with a secondary amine intermediate. Temperature control (<40°C) minimizes side reactions .

- Purification : Thin-layer chromatography (TLC) and column chromatography are essential for monitoring intermediates and isolating the final product (>95% purity) .

Q. Key Optimization Strategies :

Q. How can the structural integrity of this compound be validated during synthesis?

- Analytical Methods :

Q. What are the primary physicochemical properties influencing its solubility and stability?

- Lipophilicity : LogP ~2.8 (predicted), indicating moderate membrane permeability .

- Solubility : Poor aqueous solubility (<0.1 mg/mL); DMSO or ethanol is recommended for in vitro assays .

- Stability : Susceptible to hydrolysis under strongly acidic/basic conditions; store at -20°C in inert atmospheres .

Advanced Research Questions

Q. How do structural modifications to the pyridine or pyrazole rings affect biological activity?

Structure-Activity Relationship (SAR) Insights :

- Pyridine substitution : Electron-withdrawing groups (e.g., fluorine) enhance binding to targets like kinase enzymes .

- Pyrazole N-alkylation : Methyl/ethyl groups at the pyrazole N1 position improve metabolic stability but reduce solubility .

Q. Experimental Design :

Q. What methodologies are recommended for resolving contradictions in biological activity data across studies?

- Troubleshooting Framework :

- Assay validation : Confirm target specificity using knockout cell lines or competitive binding assays .

- Batch variability : Re-synthesize compounds and compare purity via HPLC .

- Pharmacokinetic profiling : Assess bioavailability differences in animal models (e.g., plasma half-life, tissue distribution) .

Q. How can computational tools predict interactions between this compound and biological targets?

- Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., JAK2) or GPCRs .

- QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett constants) with activity .

- MD simulations : Simulate binding stability over 100 ns to identify critical hydrogen bonds .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.